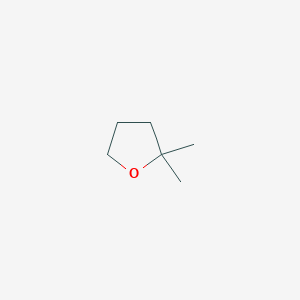

2,2-Dimethyltetrahydrofuran

描述

BenchChem offers high-quality 2,2-Dimethyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905331 | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-17-4, 1320-94-1 | |

| Record name | 2,2-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydrodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyltetrahydrofuran is a heterocyclic ether that presents as a colorless liquid. Its unique structural features, particularly the gem-dimethyl group at the 2-position, influence its physical and chemical properties, making it a subject of interest in various chemical applications. This guide provides a comprehensive overview of the core chemical properties of 2,2-Dimethyltetrahydrofuran, detailed experimental protocols for its synthesis and characterization, and an examination of its reactivity.

Chemical and Physical Properties

2,2-Dimethyltetrahydrofuran, with the chemical formula C₆H₁₂O, possesses a set of distinct physical and chemical properties.[1][2] These properties are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Source |

| IUPAC Name | 2,2-Dimethyltetrahydrofuran | [1] |

| Synonyms | 2,2-Dimethyloxolane | [3] |

| CAS Number | 1003-17-4 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2][4] |

| InChI | InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | [1][4] |

| InChIKey | ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC1(C)CCCO1 | [2][4] |

Physical Properties

| Property | Value | Unit | Source |

| Boiling Point | 363.15 - 370.00 | K | [1][4] |

| Melting Point | 158.69 | K | [4] |

| Density | 0.8355 (estimate) | g/cm³ | |

| Flash Point | 4.5 | °C | |

| Vapor Pressure | ln(Pvp) = 1.47025e+01 - 3.25146e+03 / (T - 4.27170e+01) | kPa | [4] |

| logP (Octanol/Water) | 1.575 | [4] | |

| Water Solubility (log10WS) | -1.43 | mol/l | [4] |

| Refractive Index | 1.411 |

Thermodynamic Properties

| Property | Value | Unit | Source |

| Proton Affinity (PAff) | 847.70 | kJ/mol | [4][5] |

| Gas Basicity (BasG) | 818.50 | kJ/mol | [4][5] |

| Enthalpy of Vaporization (ΔvapH°) | 32.57 | kJ/mol | [4][5] |

| Enthalpy of Fusion (ΔfusH°) | 6.91 | kJ/mol | [4][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -55.42 | kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -223.45 | kJ/mol | [4][5] |

Experimental Protocols

Synthesis of 2,2-Dimethyltetrahydrofuran

A common method for the synthesis of 2,2-Dimethyltetrahydrofuran is the intramolecular hydroalkoxylation of an unsaturated alcohol, such as 2-methyl-3-buten-2-ol. This acid-catalyzed cyclization provides a direct route to the target molecule.

Protocol: Acid-Catalyzed Intramolecular Cyclization of 2-Methyl-3-buten-2-ol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-buten-2-ol.

-

Solvent and Catalyst: Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or toluene. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the same organic solvent used for the reaction. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure 2,2-Dimethyltetrahydrofuran.

Caption: Synthesis of 2,2-Dimethyltetrahydrofuran.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Instrumentation: A Bruker AVANCE spectrometer operating at 400 MHz.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Dimethyltetrahydrofuran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum at room temperature.

-

Expected Chemical Shifts (δ):

-

~1.2 ppm (singlet, 6H, 2 x CH₃)

-

~1.8 ppm (multiplet, 2H, -CH₂-)

-

~3.7 ppm (triplet, 2H, -O-CH₂-)

-

-

-

¹³C NMR Spectroscopy:

-

Instrumentation: A Bruker AVANCE spectrometer operating at 100 MHz.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the proton-decoupled spectrum at room temperature.

-

Expected Chemical Shifts (δ):

-

~26 ppm (2 x CH₃)

-

~40 ppm (-CH₂-)

-

~67 ppm (-O-CH₂-)

-

~82 ppm (quaternary C)

-

-

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: Place a drop of neat liquid 2,2-Dimethyltetrahydrofuran between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Absorptions (ṽ):

-

2970-2860 cm⁻¹ (C-H stretching)

-

1465 cm⁻¹ (C-H bending)

-

1070 cm⁻¹ (C-O-C stretching)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Chemical Reactivity and Applications

Solvent Properties

2,2-Dimethyltetrahydrofuran is a versatile aprotic solvent. Its gem-dimethyl groups enhance its stability compared to tetrahydrofuran (THF), particularly towards strong bases. It is a suitable medium for various organic reactions, including Grignard reactions.[6] Its ability to dissolve a range of polar and nonpolar compounds makes it a useful alternative to other ether solvents.[6]

Peroxide Formation and Testing

Like many ethers, 2,2-Dimethyltetrahydrofuran can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation or concentration.

Protocol: Qualitative Test for Peroxides

-

Reagent Preparation: Prepare a fresh solution of potassium iodide (KI) by dissolving 100 mg of KI in 1 mL of glacial acetic acid.

-

Test Procedure: In a test tube, add 1 mL of the 2,2-Dimethyltetrahydrofuran sample to 1 mL of the freshly prepared KI solution.

-

Observation:

-

A pale yellow color indicates a low concentration of peroxides.

-

A bright yellow to brown color indicates a high and potentially dangerous concentration of peroxides.

-

Caption: Workflow for Peroxide Testing.

Safety Information

2,2-Dimethyltetrahydrofuran is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It can cause skin and eye irritation. As mentioned, the primary hazard is the formation of explosive peroxides. Always store in a tightly sealed, opaque container, away from light and heat. It is recommended to date the container upon opening and to test for peroxides regularly.

Conclusion

2,2-Dimethyltetrahydrofuran is a valuable heterocyclic ether with a unique set of chemical and physical properties. Its enhanced stability over THF makes it an attractive solvent for specific applications in organic synthesis. However, its propensity to form peroxides necessitates careful handling and routine testing to ensure laboratory safety. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 2,2-Dimethyltetrahydrofuran (CAS: 1003-17-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydrofuran (CAS number 1003-17-4), a heterocyclic ether with applications in chemical synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a solvent. Safety and handling information is also provided.

Chemical and Physical Properties

2,2-Dimethyltetrahydrofuran, also known as 2,2-dimethyloxolane, is a cyclic ether.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 1003-17-4 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 92 °C | |

| Melting Point | -114.46 °C | |

| Density | 0.833 g/mL at 25 °C | |

| Flash Point | 4.5 °C (closed cup) | |

| Refractive Index | n20/D 1.404 | |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| Vapor Pressure | 57.3 mmHg at 25°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,2-Dimethyltetrahydrofuran.

Mass Spectrometry

The electron ionization mass spectrum of 2,2-Dimethyltetrahydrofuran is available through the NIST WebBook. The spectrum displays a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2,2-Dimethyltetrahydrofuran is also available from the NIST WebBook. The spectrum shows characteristic C-H stretching and bending vibrations, as well as a prominent C-O-C stretching band typical for ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

A general synthesis for 2,2-disubstituted tetrahydrofurans can be achieved through several methods. One common approach involves the intramolecular cyclization of a substituted alcohol. The following diagram illustrates a conceptual synthesis pathway.

Caption: A conceptual pathway for the synthesis of 2,2-Dimethyltetrahydrofuran.

A detailed experimental protocol for the synthesis of 2,2-disubstituted tetrahydrofurans can be found in the chemical literature, often involving asymmetric synthesis to achieve enantioselectivity.

Applications in Chemical Synthesis

The primary application of 2,2-Dimethyltetrahydrofuran is as a solvent in organic synthesis, often serving as an alternative to tetrahydrofuran (THF).

Grignard Reactions

2,2-Dimethyltetrahydrofuran is particularly noted for its use as a solvent in Grignard reactions. Its higher boiling point compared to diethyl ether and THF can be advantageous for reactions requiring elevated temperatures. The following is a general experimental protocol for a Grignard reaction, which can be adapted for the use of 2,2-Dimethyltetrahydrofuran as the solvent.

Experimental Protocol: General Grignard Reaction

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Magnesium turnings are placed in the flask and gently warmed under a stream of nitrogen. A small crystal of iodine can be added to activate the magnesium.

-

Grignard Reagent Formation: A solution of the organohalide in anhydrous 2,2-Dimethyltetrahydrofuran is added dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated with gentle heating.

-

Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous 2,2-Dimethyltetrahydrofuran is added dropwise at a controlled temperature.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

Caption: A general workflow for a Grignard reaction.

Biological Activity and Relevance in Drug Development

There is a notable lack of publicly available scientific literature detailing the biological activity, pharmacological properties, or toxicological profile of 2,2-Dimethyltetrahydrofuran. No studies were identified that investigate its interaction with biological systems, its role in signaling pathways, or its direct application as a therapeutic agent.

For context, it is important to consider the toxicological profiles of structurally related compounds, while emphasizing that these findings do not directly apply to 2,2-Dimethyltetrahydrofuran. The parent compound, furan, is a known hepatocarcinogen in rodents.[4] Its methylated derivative, 2-methylfuran, has also been shown to have effects on the hepatobiliary system in animal studies.[4] Given these potential concerns for the broader class of furan derivatives, any handling of 2,2-Dimethyltetrahydrofuran should be conducted with appropriate safety precautions.

The isomer, 2-methyltetrahydrofuran (2-MeTHF), has gained attention as a "green" solvent in the pharmaceutical industry and is used in various stages of drug discovery, including purification processes.[5][6] However, the biological and toxicological properties of 2,2-Dimethyltetrahydrofuran remain largely uncharacterized.

Safety and Handling

2,2-Dimethyltetrahydrofuran is a flammable liquid and should be handled with care. The following table summarizes key safety information.

| Hazard Information | Precautionary Measures |

| GHS Pictograms | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H224: Extremely flammable liquid and vapor.[1] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]P233: Keep container tightly closed.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P403+P235: Store in a well-ventilated place. Keep cool.[7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be performed in a well-ventilated area or a fume hood. |

Conclusion

2,2-Dimethyltetrahydrofuran is a heterocyclic ether with well-defined physical and chemical properties. Its primary utility lies in its application as a solvent in organic synthesis, particularly for Grignard reactions where a higher boiling point than traditional ethereal solvents may be beneficial. While spectroscopic data for its identification is available, there is a significant lack of information regarding its biological activity and potential applications in drug development. Therefore, its use should be confined to chemical synthesis with appropriate safety measures in place, pending further toxicological evaluation.

References

- 1. 2,2-Dimethyloxolane | C6H12O | CID 136791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran, 2,2-dimethyl- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

2,2-Dimethyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-dimethyltetrahydrofuran, a heterocyclic ether with applications as a solvent in chemical synthesis. The document details its physicochemical properties, a representative experimental protocol for its synthesis, and visual representations of its synthesis and application in a typical experimental workflow.

Physicochemical Properties of 2,2-Dimethyltetrahydrofuran

A summary of the key quantitative data for 2,2-dimethyltetrahydrofuran is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 100.16 | g/mol |

| Molecular Formula | C₆H₁₂O | - |

| CAS Number | 1003-17-4 | - |

| Density | 0.831 | g/cm³ |

| Boiling Point | 92 - 93 | °C |

| Melting Point | -63 | °C |

| Flash Point | -6 | °C |

| Refractive Index | 1.407 | - |

| Vapor Pressure | 65.5 | mmHg at 25°C |

Representative Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydrofuran

While various methods exist for the synthesis of substituted tetrahydrofurans, a common and illustrative approach is the acid-catalyzed intramolecular cyclization (dehydration) of a suitable diol precursor, such as 4-methylpentane-1,4-diol. The following protocol is a representative procedure.

Materials:

-

4-methylpentane-1,4-diol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 4-methylpentane-1,4-diol.

-

Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid to the diol. The reaction is typically exothermic, so cooling may be necessary.

-

Heating and Distillation: Heat the mixture gently using a heating mantle. The 2,2-dimethyltetrahydrofuran product will form and, due to its lower boiling point compared to the starting diol, will distill over.

-

Collection: Collect the distillate, which will be an impure mixture of 2,2-dimethyltetrahydrofuran and water.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Purify the 2,2-dimethyltetrahydrofuran by fractional distillation, collecting the fraction that boils at the literature value (92-93 °C).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the synthesis pathway of 2,2-dimethyltetrahydrofuran and a general experimental workflow where it is used as a solvent.

2,2-Dimethyltetrahydrofuran boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyltetrahydrofuran

This guide provides a comprehensive overview of the boiling and melting points of 2,2-Dimethyltetrahydrofuran, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for the boiling point measurement.

Physicochemical Data of 2,2-Dimethyltetrahydrofuran

2,2-Dimethyltetrahydrofuran, a heterocyclic organic compound, possesses distinct physical properties that are crucial for its handling, application, and purification in various chemical processes.

| Property | Value |

| Boiling Point | 92°C[1][2] |

| Melting Point | -114.46°C[1][2] |

| Molecular Formula | C₆H₁₂O[1][3] |

| Molecular Weight | 100.16 g/mol [1][3] |

| CAS Number | 1003-17-4[1][3] |

Experimental Protocols for Physical Property Determination

The accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds.[4][5][6]

Determination of Boiling Point

The capillary method is a widely used and effective technique for determining the boiling point of a liquid.[7][8][9]

Materials:

-

Fusion tube

-

Capillary tube

-

Thermometer

-

Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)

-

2,2-Dimethyltetrahydrofuran sample

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Preparation of the Capillary Tube: Take a capillary tube and seal one of its ends by heating it in a flame for a short period, rotating it to ensure a complete seal.[7][9]

-

Sample Preparation: Add a few milliliters of 2,2-Dimethyltetrahydrofuran into the fusion tube.

-

Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Heating: Secure the fusion tube and a thermometer to a stand and immerse them in a heating bath (e.g., an aluminum block or oil bath). Ensure the thermometer bulb is at the same level as the liquid in the fusion tube.

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure. Note this temperature.

Determination of Melting Point

For substances that are solid at room temperature, the melting point can be determined using a similar capillary-based method.[4][10][11] Since 2,2-Dimethyltetrahydrofuran has a very low melting point, this procedure would require a suitable low-temperature apparatus.

Materials:

-

Capillary tube

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube with a cooling bath)

-

Thermometer

-

Solidified 2,2-Dimethyltetrahydrofuran sample

Procedure:

-

Sample Preparation: A small amount of the solidified 2,2-Dimethyltetrahydrofuran is finely powdered and packed into the sealed end of a capillary tube.[10]

-

Apparatus Setup: The capillary tube is placed in the melting point apparatus along with a thermometer.

-

Heating/Cooling: The temperature of the apparatus is slowly increased. For substances with sub-zero melting points, a cooling bath would be used, and the temperature would be allowed to rise slowly.

-

Melting Point Range: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[10] For a pure compound, this range should be narrow.[6]

Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the boiling point of 2,2-Dimethyltetrahydrofuran using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. vernier.com [vernier.com]

- 6. athabascau.ca [athabascau.ca]

- 7. byjus.com [byjus.com]

- 8. jove.com [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Data for 2,2-Dimethyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 2,2-Dimethyltetrahydrofuran (also known as 2,2-dimethyloxolane). The information presented is intended to support research, analysis, and quality control in scientific and drug development settings. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visualizations to clarify analytical workflows.

Introduction

2,2-Dimethyltetrahydrofuran is a heterocyclic organic compound with the chemical formula C₆H₁₂O. It is a saturated ether with a five-membered ring structure containing one oxygen atom. The two methyl groups are both attached to the carbon atom adjacent to the oxygen, at position 2. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of its purity. This guide covers its infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data.

Spectroscopic Data

The following sections present the available spectroscopic data for 2,2-Dimethyltetrahydrofuran in a structured format for ease of reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2,2-Dimethyltetrahydrofuran reveals characteristic vibrational modes of its functional groups. The primary absorption bands are associated with C-H and C-O stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970 - 2850 | C-H stretching (from methyl and methylene groups) |

| ~1465 | C-H bending (methylene) |

| ~1380 & ~1365 | C-H bending (gem-dimethyl) |

| ~1140 - 1070 | C-O-C stretching (asymmetric) |

Note: The data presented is based on typical values for ethers and substituted alkanes and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two non-equivalent methylene groups in the tetrahydrofuran ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 6H | -C(CH₃)₂ |

| ~1.8 | Multiplet | 2H | -CH₂- at C4 |

| ~3.7 | Triplet | 2H | -CH₂- at C5 |

| ~1.6 | Multiplet | 2H | -CH₂- at C3 |

¹³C NMR (Predicted)

The carbon NMR spectrum is expected to display four signals, one for each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C(CH₃)₂ |

| ~40 | -CH₂- at C4 |

| ~65 | -CH₂- at C5 |

| ~75 | -C(CH₃)₂ |

| ~28 | -CH₂- at C3 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,2-Dimethyltetrahydrofuran shows fragmentation patterns characteristic of cyclic ethers and branched alkanes. The molecular ion peak may be weak or absent, with the base peak often resulting from a stable fragment.

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 58 | Moderate | Fragmentation product, e.g., [C₃H₆O]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ (rearrangement) |

| 41 | Moderate | [C₃H₅]⁺ |

Note: The fragmentation pattern and relative intensities can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the key experiments cited.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As 2,2-Dimethyltetrahydrofuran is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The prepared sample is then placed in the spectrometer's beam path.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 5-10 mg of 2,2-Dimethyltetrahydrofuran is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: For a volatile liquid like 2,2-Dimethyltetrahydrofuran, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port. In GC-MS, the compound is first separated from other components on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z ratio. The fragmentation pattern is then analyzed to determine the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2,2-Dimethyltetrahydrofuran.

Caption: Workflow for the spectroscopic analysis of 2,2-Dimethyltetrahydrofuran.

An In-depth Technical Guide to the NMR Spectra Analysis of 2,2-Dimethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyltetrahydrofuran. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted ¹H and ¹³C NMR spectral data, details a standard experimental protocol for data acquisition, and provides visual aids to facilitate understanding of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for 2,2-dimethyltetrahydrofuran, the following data has been generated using reputable NMR prediction software. These predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.

¹H NMR Spectral Data

The proton NMR spectrum of 2,2-dimethyltetrahydrofuran is characterized by three distinct signals. The chemical shifts are influenced by the proximity of protons to the oxygen atom and the gem-dimethyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (α to O) | 3.75 | Triplet (t) | 6.8 |

| H3 (β to O) | 1.85 | Triplet (t) | 7.0 |

| H4 (γ to O) | 1.75 | Quintet (quin) | 7.2 |

| -CH₃ (at C2) | 1.20 | Singlet (s) | N/A |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of 2,2-dimethyltetrahydrofuran displays four unique carbon signals, reflecting the symmetry of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (quaternary, gem-dimethyl) | 80.0 |

| C5 (α to O) | 67.5 |

| C3 (β to O) | 38.0 |

| C4 (γ to O) | 26.0 |

| -CH₃ (at C2) | 28.5 |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like 2,2-dimethyltetrahydrofuran.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2,2-dimethyltetrahydrofuran for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a proton decoupling sequence to simplify the spectrum and enhance signal-to-noise.

-

Acquire the FID.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of 2,2-dimethyltetrahydrofuran and a typical workflow for its NMR spectral analysis.

2,2-Dimethyltetrahydrofuran: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyltetrahydrofuran (CAS No. 1003-17-4) is a heterocyclic ether that is gaining attention as a versatile and potentially more sustainable alternative to traditional solvents like tetrahydrofuran (THF) in various chemical syntheses. Its unique physical properties, including its boiling point and solvency, make it particularly suitable for applications such as Grignard reactions. This technical guide provides a centralized database of the core physical properties of 2,2-Dimethyltetrahydrofuran, details the experimental methodologies for their determination, and illustrates its application in a common synthetic workflow.

Physical Properties of 2,2-Dimethyltetrahydrofuran

The following table summarizes the key physical properties of 2,2-Dimethyltetrahydrofuran, compiled from various chemical data sources.

| Property | Value | Unit | Source(s) |

| General Information | |||

| CAS Number | 1003-17-4 | - | [1][2][3] |

| Molecular Formula | C₆H₁₂O | - | [1][2][3] |

| Molecular Weight | 100.16 | g/mol | [3] |

| 100.1589 | g/mol | [2] | |

| 100.161 | g/mol | [1] | |

| Physical Constants | |||

| Boiling Point | 92 | °C | [1][3] |

| 363.15 - 370.00 | K | [2][4] | |

| Melting Point | -114.46 | °C | [1][3] |

| 158.69 | K | [4] | |

| Density (estimate) | 0.8355 | g/cm³ | [1][3] |

| Refractive Index | 1.407 - 1.411 | - | [1][3] |

| Flash Point | 4.5 | °C | [1][3] |

| Vapor Pressure | 57.3 | mmHg at 25°C | [3] |

| Solubility & Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 1.575 | - | [4] |

| Water Solubility (Log10ws) | -1.43 (Crippen Method) | mol/L | [4] |

Experimental Protocols for Physical Property Determination

While specific experimental details from the original literature for every data point are not always readily accessible, the following sections describe standard laboratory procedures for determining the key physical properties of a liquid organic compound like 2,2-Dimethyltetrahydrofuran.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.

Procedure:

-

A small amount of 2,2-Dimethyltetrahydrofuran is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner using an oil bath (like in a Thiele tube) or a metal block.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Melting Point Determination

For substances that are liquid at room temperature, determining the melting point requires cooling the sample until it solidifies. The melting point is the temperature at which it transitions back to a liquid upon gentle heating.

Procedure:

-

A sample of 2,2-Dimethyltetrahydrofuran is placed in a small tube and cooled in a low-temperature bath (e.g., dry ice/acetone) until it completely solidifies.

-

The tube containing the solid sample is then attached to a thermometer and placed in a melting point apparatus or a Thiele tube with a suitable low-temperature liquid.

-

The apparatus is heated very slowly, at a rate of 1-2°C per minute, as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

Procedure:

-

A clean, dry pycnometer (a small glass flask with a precise volume) or a volumetric flask is weighed accurately.

-

The flask is then filled with 2,2-Dimethyltetrahydrofuran up to the calibration mark, ensuring there are no air bubbles.

-

The filled flask is weighed again.

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask. The temperature at which the measurement is made should always be recorded as density is temperature-dependent.

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument used for this measurement.

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of 2,2-Dimethyltetrahydrofuran are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.

Application in Synthesis: Grignard Reaction Workflow

2,2-Dimethyltetrahydrofuran is an excellent solvent for Grignard reactions, often providing better stability and allowing for higher reaction temperatures compared to THF. The following diagram illustrates a generalized workflow for a Grignard reaction using this solvent.

References

Technical Guide: Gas Chromatography Methods for 2,2-Dimethyltetrahydrofuran Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyltetrahydrofuran is a heterocyclic organic compound with applications as a solvent and potential intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like 2,2-Dimethyltetrahydrofuran. This guide provides an in-depth overview of gas chromatography methods applicable to the analysis of this compound, including recommended columns, instrumental parameters, and data interpretation.

Core Principles of Gas Chromatography for 2,2-Dimethyltetrahydrofuran Analysis

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For a non-polar compound like 2,2-Dimethyltetrahydrofuran, a non-polar stationary phase is typically the most effective. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Experimental Protocols

Recommended Gas Chromatography System:

-

Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Carrier Gas: Helium or Hydrogen are recommended. Nitrogen can also be used.

-

Data System: Software capable of controlling the GC system and for data acquisition and processing.

Example GC Method Parameters:

This proposed method is based on common practices for analyzing similar volatile organic compounds.

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds, including cyclic ethers. Provides good peak shape and resolution. |

| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Volume | 1 µL | A typical starting volume; may be adjusted based on sample concentration. |

| Split Ratio | 50:1 (can be optimized) | A higher split ratio is suitable for concentrated samples to avoid column overload. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |

| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Final Hold: Hold at 150 °C for 5 minutes | This program allows for the separation of volatile components at the beginning of the run and then elutes 2,2-Dimethyltetrahydrofuran and other less volatile components in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust and sensitive universal detector for organic compounds. MS provides definitive identification based on mass spectra. |

| FID Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| MS Scan Range | m/z 35 - 300 | Covers the expected mass fragments of 2,2-Dimethyltetrahydrofuran and potential impurities. |

Data Presentation

The following table summarizes the available quantitative data for 2,2-Dimethyltetrahydrofuran. It is important to note that comprehensive quantitative data such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not widely published and would need to be determined during method validation.

| Parameter | Value | Stationary Phase | Reference |

| Retention Index (RI) | 700 | Methyl Silicone (non-polar) | NIST WebBook |

| Molecular Weight | 100.16 g/mol | N/A | PubChem |

| Boiling Point | Not specified | N/A | |

| LOD/LOQ | Not specified | N/A | |

| Linearity | Not specified | N/A |

Visualization of Experimental Workflow and Logical Relationships

Gas Chromatography Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of 2,2-Dimethyltetrahydrofuran using gas chromatography.

An In-depth Technical Guide to the Solubility of 2,2-Dimethyltetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethyltetrahydrofuran in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the predicted solubility based on the physicochemical properties of the compound and general principles of solubility for cyclic ethers. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings.

Introduction to 2,2-Dimethyltetrahydrofuran

2,2-Dimethyltetrahydrofuran is a heterocyclic ether with the chemical formula C₆H₁₂O. Its structure, featuring a five-membered tetrahydrofuran ring with two methyl groups on the carbon atom adjacent to the oxygen, influences its physical and chemical properties, including its solubility. As a derivative of tetrahydrofuran (THF), it shares many of its solvent characteristics but with some notable differences due to the presence of the gem-dimethyl group.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," 2,2-dimethyltetrahydrofuran, a relatively nonpolar ether, is expected to be readily miscible with a wide range of common organic solvents. Ethers are known to be good solvents for a variety of organic compounds due to their ability to act as Lewis bases and their moderate polarity.

Expected Solubility Profile:

-

High Solubility/Miscibility: In nonpolar and moderately polar aprotic solvents such as:

-

Hydrocarbons: Hexane, heptane, toluene, benzene.

-

Chlorinated Solvents: Dichloromethane, chloroform.

-

Other Ethers: Diethyl ether, dioxane.

-

Ketones: Acetone, methyl ethyl ketone.

-

Esters: Ethyl acetate.

-

-

Good Solubility: In polar protic solvents such as:

-

Alcohols: Methanol, ethanol, isopropanol. While ethers can accept hydrogen bonds from alcohols, the lack of a hydrogen bond donor on the ether molecule limits their miscibility compared to alcohol-alcohol mixtures.

-

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 2,2-dimethyltetrahydrofuran in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Pressure (atm) | Solubility ( g/100g solvent) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., 1 | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | e.g., 1 | Data to be determined | e.g., Spectroscopic |

| e.g., Hexane | e.g., 25 | e.g., 1 | Data to be determined | e.g., Chromatographic |

| e.g., Toluene | e.g., 25 | e.g., 1 | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | e.g., 1 | Data to be determined | e.g., Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as 2,2-dimethyltetrahydrofuran, in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of 2,2-dimethyltetrahydrofuran in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

2,2-Dimethyltetrahydrofuran (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer, densitometer)

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 2,2-dimethyltetrahydrofuran to a known volume or mass of the organic solvent in a sealed glass vial. The amount of solute should be sufficient to ensure that a solid phase (undissolved solute) remains at equilibrium.

-

Place a magnetic stir bar in the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

-

Phase Separation:

-

Stop the stirring and allow the undissolved solute to settle for a sufficient period (e.g., 12-24 hours) at the constant experimental temperature. This step is crucial to ensure that the sample taken for analysis is from the clear, saturated supernatant.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended microparticles.

-

-

Analysis:

-

Accurately weigh the collected sample.

-

Dilute the sample with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of 2,2-dimethyltetrahydrofuran.

-

-

Data Calculation:

-

From the concentration of the diluted sample, calculate the concentration of 2,2-dimethyltetrahydrofuran in the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or mole fraction.

-

-

Repeatability:

-

Repeat the entire experiment at least three times to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2,2-dimethyltetrahydrofuran.

Conclusion

An In-depth Technical Guide on the Octanol-Water Partition Coefficient of 2,2-Dimethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of 2,2-Dimethyltetrahydrofuran, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document summarizes the available quantitative data, details relevant experimental protocols for LogP determination, and presents visual workflows to elucidate the methodologies.

Introduction to the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. It is a critical parameter in the fields of medicinal chemistry, pharmacology, and environmental science, as it describes the lipophilicity or hydrophobicity of a substance. A positive LogP value indicates a preference for the lipid (octanol) phase, suggesting higher lipophilicity, while a negative value indicates a preference for the aqueous phase (hydrophilicity). This parameter is instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates and the environmental fate of chemical compounds.

Quantitative Data for 2,2-Dimethyltetrahydrofuran

Currently, there is no experimentally determined octanol-water partition coefficient for 2,2-Dimethyltetrahydrofuran available in the reviewed scientific literature. However, computationally predicted values provide a valuable estimation of its lipophilicity. The table below summarizes the most commonly cited predicted LogP values for 2,2-Dimethyltetrahydrofuran.

| Parameter | Value | Method of Determination | Source |

| LogP (Predicted) | 1.58 | Crippen Method | Cheméo[1] |

| XLogP3-AA (Predicted) | 1.2 | XLogP3 Algorithm | PubChem[2] |

Note: The absence of experimental data highlights an opportunity for further research to validate these computational predictions.

Methodologies for LogP Determination

The determination of the octanol-water partition coefficient can be approached through both experimental and computational methods.

Computational Prediction Methods

Computational models for predicting LogP are valuable tools, especially in the early stages of research and for high-throughput screening. These methods are broadly categorized as atom-based, fragment-based, and whole-molecule approaches.

-

Crippen's Method : This is an atom-based approach where the LogP is calculated by summing the contributions of individual atoms within the molecule. The contribution of each atom is determined by its local environment, including bonding patterns and neighboring atoms.

-

XLogP3 Method : XLogP3 is a knowledge-based method that also uses an atom-additive model. It predicts the LogP of a target compound by using the known LogP of a structurally similar reference compound as a starting point and then calculating the deviation based on structural differences. This method incorporates correction factors for various intramolecular interactions.

The logical workflow for these computational methods is depicted below.

Experimental Determination Protocols

Experimental methods provide a direct measure of the partition coefficient and are considered the gold standard for LogP determination. The two most common methods are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.

The shake-flask method is the traditional and most widely recognized method for the experimental determination of LogP. It involves dissolving the solute in a mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the solute in each phase.

Detailed Protocol for 2,2-Dimethyltetrahydrofuran:

-

1. Preparation of Phases:

-

Prepare n-octanol saturated with water by shaking n-octanol with water for 24 hours at the desired temperature, followed by separation of the two phases.

-

Prepare water saturated with n-octanol in the same manner. A buffer, typically phosphate buffer at pH 7.4, is often used for the aqueous phase to control the ionization state of the solute.

-

-

2. Sample Preparation:

-

Accurately weigh a small amount of 2,2-Dimethyltetrahydrofuran.

-

Dissolve the compound in the n-octanol-saturated water phase to create a stock solution of known concentration. The initial concentration should be chosen to be well within the detection limits of the analytical method.

-

-

3. Partitioning:

-

In a glass vessel with a screw cap, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected LogP value.

-

Gently shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached. For a volatile compound like 2,2-Dimethyltetrahydrofuran, gentle inversion is preferred over vigorous shaking to prevent emulsion formation. An equilibration time of 24 hours is common.

-

-

4. Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can aid in this process.

-

-

5. Concentration Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of 2,2-Dimethyltetrahydrofuran in each aliquot using a suitable analytical technique. Given the lack of a strong chromophore in 2,2-Dimethyltetrahydrofuran, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the recommended analytical method.

-

Prepare calibration curves for 2,2-Dimethyltetrahydrofuran in both n-octanol-saturated water and water-saturated n-octanol to ensure accurate quantification.

-

-

6. Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase ([Solute]octanol) to its concentration in the aqueous phase ([Solute]water).

-

LogP is then calculated as the base-10 logarithm of P: LogP = log10 ( [Solute]octanol / [Solute]water )

-

The experimental workflow for the shake-flask method is illustrated in the following diagram.

References

Thermochemical Properties of 2,2-Dimethyltetrahydrofuran: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-Dimethyltetrahydrofuran (CAS RN: 1003-17-4). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's energetic properties. Due to a lack of extensive experimental data in publicly available literature, this guide presents values primarily derived from established computational prediction methods, alongside detailed descriptions of the standard experimental protocols used to determine such properties for similar organic molecules.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of 2,2-Dimethyltetrahydrofuran. It is critical to note that the majority of these values are predicted using the Joback group contribution method and are not the result of direct experimental measurement.[1][2][3][4][5] These predicted values serve as valuable estimates in the absence of experimental data.

| Property | Symbol (Unit) | Value | Source |

| Thermodynamic Properties | |||

| Molar Mass | M ( g/mol ) | 100.16 | - |

| Standard Enthalpy of Formation (Ideal Gas) | ΔfH° (kJ/mol) | -223.45 | Joback Method |

| Standard Gibbs Free Energy of Formation (Ideal Gas) | ΔfG° (kJ/mol) | -55.42 | Joback Method |

| Enthalpy of Fusion | ΔfusH (kJ/mol) | 6.91 | Joback Method |

| Enthalpy of Vaporization | ΔvapH (kJ/mol) | 32.57 | Joback Method |

| Temperature-Dependent Properties | |||

| Ideal Gas Heat Capacity at 379.15 K | Cpg (J/mol·K) | 166.14 | Joback Method |

| Ideal Gas Heat Capacity at 413.41 K | Cpg (J/mol·K) | 180.73 | Joback Method |

| Ideal Gas Heat Capacity at 447.66 K | Cpg (J/mol·K) | 194.23 | Joback Method |

| Ideal Gas Heat Capacity at 481.92 K | Cpg (J/mol·K) | 206.73 | Joback Method |

| Ideal Gas Heat Capacity at 516.18 K | Cpg (J/mol·K) | 218.32 | Joback Method |

| Ideal Gas Heat Capacity at 550.44 K | Cpg (J/mol·K) | 229.09 | Joback Method |

| Ideal Gas Heat Capacity at 584.69 K | Cpg (J/mol·K) | 239.15 | Joback Method |

| Other Physical Properties | |||

| Normal Boiling Point | Tb (K) | 364.15 | NIST Webbook |

| Melting Point | Tm (K) | 158.69 | NIST Webbook |

| Critical Temperature | Tc (K) | 584.69 | Joback Method |

| Critical Pressure | Pc (kPa) | 4015.93 | Joback Method |

| Critical Volume | Vc (m³/kmol) | 0.332 | Joback Method |

Table 1: Summary of Thermochemical and Physical Data for 2,2-Dimethyltetrahydrofuran. Data primarily sourced from the Cheméo database, with most thermodynamic values predicted by the Joback method.[6]

Methodologies for Thermochemical Data Determination

Predictive Computational Method: The Joback Method

The Joback method is a group contribution method used to estimate thermophysical properties of pure components based on their molecular structure.[1][2][3] This method assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[1]

Methodology:

-

Molecular Structure Decomposition: The molecule of interest, in this case, 2,2-Dimethyltetrahydrofuran, is broken down into its fundamental functional groups (e.g., -CH3, >C<, -CH2-, -O- in a ring).

-

Group Contribution Summation: Each functional group has a predefined contribution value for a specific property. These values are summed to estimate the property for the entire molecule.[2][3]

-

Property Calculation: Specific equations are used for each property, incorporating the summed group contributions. For example, the ideal gas heat capacity is calculated using a polynomial equation where the coefficients are determined by the sum of group contributions.[1]

It is important to recognize that the Joback method provides estimations and may have deviations from experimental values, particularly for complex or strained molecules.[1]

Experimental Protocol: Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the standard enthalpy of formation of organic compounds.[7][8][9][10][11]

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity 2,2-Dimethyltetrahydrofuran is placed in a crucible within a combustion bomb.

-

Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition and Combustion: The sample is ignited electrically, leading to complete combustion.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, taking into account the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Protocol: Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy.[12][13][14][15][16]

Experimental Workflow:

-

Sample Loading: A known mass of 2,2-Dimethyltetrahydrofuran is sealed in a sample container within the calorimeter.

-

Adiabatic Environment: The calorimeter is placed in a vacuum chamber, and an adiabatic shield surrounds the sample container. The temperature of this shield is controlled to precisely match the temperature of the sample at all times, preventing heat exchange with the surroundings.[13][15]

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-resolution thermometer.

-

Heat Capacity Calculation: The heat capacity of the sample is determined from the amount of heat added and the resulting temperature change.

-

Temperature Range Scan: This process is repeated at small temperature increments over the desired temperature range to map out the heat capacity as a function of temperature.

Visualization of Thermochemical Data Workflow in Research

The following diagram illustrates the general workflow for the determination and application of thermochemical data in a research and drug development context.

Workflow for Thermochemical Data in Research

This workflow highlights that both experimental and computational methods are crucial for populating thermochemical databases.[[“]][18][19][[“]] This data, in turn, is vital for applications ranging from large-scale chemical process design and safety analysis to the nuanced field of drug development, where understanding the thermodynamics of ligand-protein binding can guide the optimization of drug candidates.[[“]][18][19][[“]][21]

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]

- 5. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 6. chemeo.com [chemeo.com]

- 7. Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. online-learning-college.com [online-learning-college.com]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. practical-science.com [practical-science.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Adiabatic calorimetry (Theory) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. design-improvements-in-adiabatic-calorimetry - Ask this paper | Bohrium [bohrium.com]

- 15. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. What are the key applications of thermodynamic analysis in drug discovery? - Consensus [consensus.app]

- 18. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are the key applications of thermodynamic analysis in drug discovery? - Consensus [consensus.app]

- 21. solubilityofthings.com [solubilityofthings.com]

2,2-Dimethyltetrahydrofuran: An In-depth Technical Guide to its Peroxide Formation Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peroxide formation potential of 2,2-dimethyltetrahydrofuran (2,2-diMeTHF). It delves into the underlying chemical principles, compares its stability to other common laboratory ethers, and provides detailed experimental protocols for peroxide detection. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of 2,2-diMeTHF as a solvent.

Executive Summary

Ethers are a class of organic compounds known for their potential to form explosive peroxides upon exposure to oxygen, a process known as autoxidation. This poses a significant safety risk in laboratory and industrial settings. Tetrahydrofuran (THF) is a widely used solvent that is particularly prone to peroxide formation. This guide examines the structural analogue, 2,2-dimethyltetrahydrofuran, and provides a detailed analysis of its significantly reduced potential for peroxide formation. The key takeaway is that the presence of gem-dimethyl groups on the alpha-carbon to the ether oxygen in 2,2-diMeTHF sterically hinders the initial hydrogen abstraction step required for autoxidation, rendering it substantially more stable against peroxide formation compared to its parent compound, THF.

The Chemistry of Peroxide Formation in Ethers

The autoxidation of ethers is a free-radical chain reaction that proceeds via three main stages: initiation, propagation, and termination. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-carbon) by a radical species. This forms a carbon-centered radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can further react to form dangerously explosive polymeric peroxides and other degradation products.

dot

Caption: General mechanism of peroxide formation in ethers via a radical chain reaction.

The Role of Molecular Structure: The Case of 2,2-Dimethyltetrahydrofuran

The susceptibility of an ether to autoxidation is critically dependent on the presence of abstractable hydrogen atoms on the α-carbons. In the case of 2,2-dimethyltetrahydrofuran, both α-carbons are quaternary, meaning they are bonded to two methyl groups and two other carbon atoms of the ring. Consequently, there are no hydrogen atoms directly attached to the α-carbons.

This structural feature, often referred to as the "gem-dimethyl effect," provides significant steric hindrance and, more importantly, eliminates the primary site for radical initiation. Without an abstractable α-hydrogen, the initial and rate-limiting step of the autoxidation chain reaction is effectively blocked.

While radical abstraction from the β-carbons is theoretically possible, it is energetically less favorable and results in a less stable secondary radical compared to the resonance-stabilized α-ether radical. Studies on the oxidation of substituted tetrahydrofurans have shown that substitution at the α-position significantly hinders oxidation. For instance, the formation of lactones, a common oxidation product of cyclic ethers, is impeded when both α-positions are substituted with methyl groups.

This inherent structural stability makes 2,2-dimethyltetrahydrofuran a significantly safer alternative to THF and other ethers with available α-hydrogens.

Comparative Peroxide Formation Potential